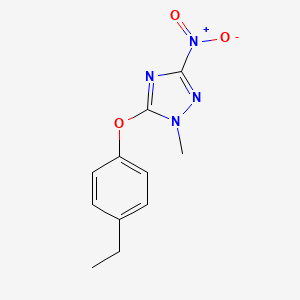![molecular formula C18H23NO4 B5710287 ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)
ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is a chemical compound that is commonly used in scientific research. It is a derivative of piperidinecarboxylic acid and is known for its various biochemical and physiological effects.
作用机制
The mechanism of action of ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is not fully understood. However, it is believed to act as a modulator of various receptors such as the mu-opioid receptor and the cannabinoid receptor. It is also believed to affect the activity of various enzymes such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties. It is also believed to have neuroprotective effects and to affect the release of various neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
One of the advantages of using ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate in lab experiments is its high selectivity for various receptors. This allows researchers to study the effects of different compounds on specific receptors. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate in scientific research. One possible direction is the study of its effects on different types of pain such as neuropathic pain and inflammatory pain. Another direction is the study of its effects on various neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, the development of more soluble derivatives of this compound could expand its use in various experiments.
合成方法
Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is synthesized by the reaction of ethyl piperidine-4-carboxylate with 3-(2-methoxyphenyl)acrylic acid under basic conditions. The reaction is carried out in the presence of a catalyst such as triethylamine or sodium hydride. The resulting product is then purified by column chromatography to obtain the final compound.
科学研究应用
Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is commonly used in scientific research as a tool to study various biological processes. It is used as a ligand to study the binding affinity and selectivity of different receptors. It is also used to study the effects of different compounds on various physiological processes such as pain perception, inflammation, and neuronal activity.
属性
IUPAC Name |
ethyl 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-3-23-18(21)15-10-12-19(13-11-15)17(20)9-8-14-6-4-5-7-16(14)22-2/h4-9,15H,3,10-13H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTDEGSTCQKIPL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)
![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)


![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)

![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B5710300.png)

![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)